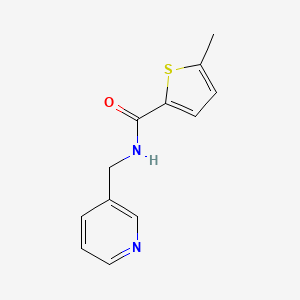![molecular formula C12H9ClN2O2S B5731953 2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)
2-[(2-chloro-6-nitrobenzyl)thio]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chloro-6-nitrobenzyl)thio]pyridine is a chemical compound that has garnered attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The mechanism of action of 2-[(2-chloro-6-nitrobenzyl)thio]pyridine as a fluorescent probe involves the reaction of the thiol-containing biomolecule with the compound, resulting in a fluorescence signal. As an anti-cancer agent, it is believed to work through the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can selectively bind to thiol-containing biomolecules, resulting in a fluorescence signal. As an anti-cancer agent, it has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2-chloro-6-nitrobenzyl)thio]pyridine as a fluorescent probe include its selectivity for thiol-containing biomolecules and its ability to detect low concentrations of these biomolecules. As an anti-cancer agent, it has shown promise in inhibiting the growth of cancer cells. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For research on 2-[(2-chloro-6-nitrobenzyl)thio]pyridine include investigating its potential use as a diagnostic tool for detecting thiol-containing biomolecules in biological samples. Additionally, further research is needed to fully understand its mechanism of action as an anti-cancer agent and to develop more effective and less toxic treatments for cancer.
Synthesemethoden
The synthesis of 2-[(2-chloro-6-nitrobenzyl)thio]pyridine involves the reaction of 2-chloro-6-nitrobenzyl chloride with sodium sulfide in the presence of pyridine. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(2-chloro-6-nitrobenzyl)thio]pyridine has been studied for its potential use as a fluorescent probe for detecting thiol-containing biomolecules. It has also been investigated for its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-[(2-chloro-6-nitrophenyl)methylsulfanyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-10-4-3-5-11(15(16)17)9(10)8-18-12-6-1-2-7-14-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVDRUCTNMKWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5731892.png)
![1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5731903.png)

![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5731915.png)
![5-acryloyl-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5731922.png)

![N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5731928.png)

![methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5731951.png)

